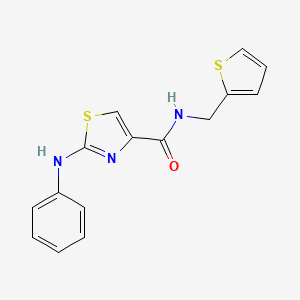

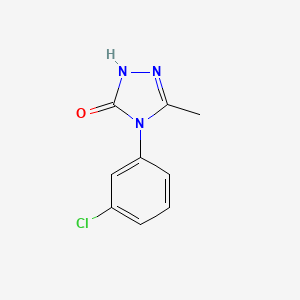

2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel chemical entity that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various organic synthesis techniques such as Claisen Schmidt condensation, Mannich’s reaction, Gewald synthesis, and Vilsmeier-Haack reaction . For instance, compounds with a piperazine moiety are synthesized using N-methyl piperazine and isoxazolines , while Schiff bases are obtained from intermediates treated with pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using techniques like IR, NMR, and mass spectrometry . Crystal structure studies and DFT calculations provide insights into the reactive sites and the nature of intermolecular interactions . For example, piperazine derivatives exhibit intermolecular hydrogen bonds contributing to crystal packing . These analytical methods would be essential for the structural characterization of "2-(3-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile".

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures can be inferred from their interactions with various receptors or biological systems. For instance, piperazine derivatives have been evaluated for their affinity to 5-HT1A and 5-HT2 receptors, and some have shown antagonist activity . The compound may also interact with biological targets, and such interactions could be studied using radioligand binding assays or other pharmacological tests.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of methoxy and piperazine groups can affect the solubility, lipophilicity, and overall pharmacokinetic profile . The physicochemical properties such as dipole moment, polarizability, and hyperpolarizability can be investigated using quantum chemical calculations . These properties are crucial for understanding the behavior of the compound in biological systems and can be determined using similar computational and experimental approaches.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- A study highlighted the synthesis of novel derivatives, including 1,2,4-triazole compounds incorporating a piperazine nucleus, and their subsequent screening for antimicrobial activities. These compounds demonstrated good to moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Imaging

- Research into carbon-11-labeled arylpiperazinylthioalkyl derivatives for imaging of 5-HT1AR showcases the synthesis of compounds from phenol precursors. These derivatives, prepared with high radiochemical yields, purity, and specific activity, underscore the potential of such compounds in positron emission tomography (PET) imaging, aiding in the study of serotonin receptors in the brain (Gao, Wang, & Zheng, 2012).

Ligands for Receptors

- The design and synthesis of 5-phenyl[1,2,4]triazole derivatives as ligands for the 5-HT1A serotonin receptor were explored. Some derivatives demonstrated preferential affinity for the 5HT1A receptor, highlighting the therapeutic potential of these compounds in treating conditions influenced by this receptor (Salerno et al., 2004).

Structural and Spectroscopic Characterization

- The structural and spectroscopic characterization of novel potential chemotherapeutic agents, including triazoline-3-thione compounds with piperazine and adamantyl substituents, were conducted. The study, which used quantum chemical calculations and spectroscopic methods, provides insights into the molecular properties of these compounds, which could be beneficial in the development of chemotherapeutic agents (El-Emam et al., 2012).

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)18-22-16(13-21)20(27-18)24-9-7-23(8-10-24)19(25)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKVLIMRKPURAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)

![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)